molecular formula C18H14ClN3 B14402566 4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole CAS No. 88557-71-5

4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole

Cat. No.: B14402566
CAS No.: 88557-71-5
M. Wt: 307.8 g/mol
InChI Key: KWXBHKBLJMLHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Alkyne Intermediate: The synthesis begins with the preparation of 4-chlorophenylacetylene through the reaction of 4-chlorobenzyl chloride with sodium acetylide.

    Coupling Reaction: The alkyne intermediate is then coupled with phenylacetylene in the presence of a palladium catalyst to form the desired but-3-yn-1-yl intermediate.

    Triazole Formation: The final step involves the cyclization of the but-3-yn-1-yl intermediate with hydrazine hydrate to form the triazole ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The triazole ring can participate in cyclization reactions to form fused ring systems.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions include various substituted triazoles and their derivatives.

Scientific Research Applications

4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticonvulsant, antimicrobial, and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential drug targets.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids or proteins, leading to the disruption of cellular processes and ultimately cell death . The compound’s triazole ring is crucial for its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole can be compared with other similar compounds, such as:

    1-Phenyl-1H-1,2,4-triazole: This compound lacks the but-3-yn-1-yl and chlorophenyl groups, resulting in different biological activities and chemical properties.

    4-(1-Phenylbut-3-yn-1-yl)-4H-1,2,4-triazole: This compound lacks the chlorophenyl group, which may affect its binding affinity and specificity towards molecular targets.

    4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-1,2,3-triazole: This compound has a different triazole ring structure, leading to variations in its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

88557-71-5

Molecular Formula

C18H14ClN3

Molecular Weight

307.8 g/mol

IUPAC Name

4-[1-(4-chlorophenyl)-1-phenylbut-3-ynyl]-1,2,4-triazole

InChI

InChI=1S/C18H14ClN3/c1-2-12-18(22-13-20-21-14-22,15-6-4-3-5-7-15)16-8-10-17(19)11-9-16/h1,3-11,13-14H,12H2

InChI Key

KWXBHKBLJMLHKQ-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)N3C=NN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.